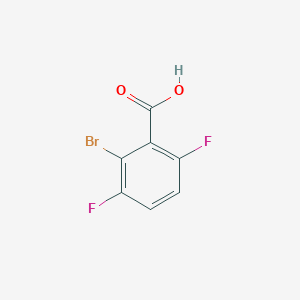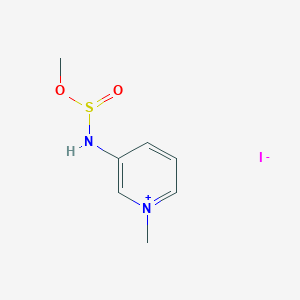
2-Bromo-3,6-difluorobenzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-3,6-difluorobenzoic acid is an organic compound with the molecular formula C7H3BrF2O2. It is a derivative of benzoic acid, where the hydrogen atoms at positions 2, 3, and 6 on the benzene ring are replaced by bromine and fluorine atoms. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemical products .
准备方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-Bromo-3,6-difluorobenzoic acid involves the bromination of 3,6-difluorobenzoic acid. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
Another method involves the use of 1-bromo-3,5-difluorobenzene as a starting material. This compound undergoes lithiation using n-butyllithium, followed by carboxylation with carbon dioxide to yield this compound .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .
化学反应分析
Types of Reactions
2-Bromo-3,6-difluorobenzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents such as lithium aluminum hydride or borane.
Common Reagents and Conditions
Substitution Reactions: Sodium hydroxide, potassium tert-butoxide, amines; typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Coupling Reactions: Boronic acids, palladium catalysts; reactions are usually performed in the presence of a base such as potassium carbonate in an organic solvent like toluene or ethanol.
Reduction Reactions: Lithium aluminum hydride, borane; reactions are conducted in anhydrous solvents like tetrahydrofuran (THF) under inert atmosphere.
Major Products Formed
Substitution Reactions: Products include various substituted benzoic acids and their derivatives.
Coupling Reactions: Biaryl compounds, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals.
Reduction Reactions: Products include alcohols and aldehydes derived from the reduction of the carboxylic acid group.
科学研究应用
2-Bromo-3,6-difluorobenzoic acid has a wide range of applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting specific enzymes or receptors.
Material Science: It is used in the synthesis of novel materials with unique properties, such as liquid crystals and polymers.
Biological Research: The compound is used as a probe to study enzyme mechanisms and interactions with biological molecules.
作用机制
The mechanism of action of 2-Bromo-3,6-difluorobenzoic acid depends on its specific application. In medicinal chemistry, it may act as a competitive inhibitor of enzymes such as cytochrome P450, interfering with the enzyme’s ability to metabolize substrates . The presence of bromine and fluorine atoms can enhance the compound’s binding affinity to its molecular targets, leading to more potent biological effects .
相似化合物的比较
Similar Compounds
2-Bromo-4-fluorobenzoic acid: Similar structure but with a different substitution pattern, leading to different chemical and biological properties.
2,6-Difluorobenzoic acid: Lacks the bromine atom, which affects its reactivity and applications.
4-Bromo-2,3-difluorobenzoic acid: Another isomer with different substitution positions, resulting in distinct chemical behavior.
Uniqueness
2-Bromo-3,6-difluorobenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both bromine and fluorine atoms enhances its utility in various synthetic and research applications, making it a valuable compound in the field of organic chemistry .
属性
IUPAC Name |
2-bromo-3,6-difluorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF2O2/c8-6-4(10)2-1-3(9)5(6)7(11)12/h1-2H,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLBFRHCWALNQIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)C(=O)O)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124244-65-1 |
Source


|
| Record name | 2-Bromo-3,6-difluorobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2,4-dimethoxy-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2729735.png)

![N-[3-(dimethylamino)propyl]piperidine-4-carboxamide](/img/structure/B2729739.png)
![1-[2-(6-Cyclopropylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]pent-4-en-1-one](/img/structure/B2729741.png)

![N-[(4-methoxyphenyl)methyl]-2-{7-methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide](/img/structure/B2729745.png)


![(2E)-2-[(E)-2-(3,5-dichlorophenoxy)pyridine-3-carbonyl]-3-(dimethylamino)prop-2-enenitrile](/img/structure/B2729748.png)

![N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-2-(2-methoxyphenyl)acetamide](/img/structure/B2729753.png)
